2-(3-Chlorophenyl)-2-morpholinoacetonitrile
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Overview
Description
2-(3-Chlorophenyl)-2-morpholinoacetonitrile is an organic compound that features a chlorinated phenyl group, a morpholine ring, and a nitrile group
Mechanism of Action
Target of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .
Mode of Action
For instance, CCCP acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Related compounds like cccp disrupt the electron transport chain, which is a crucial component of cellular respiration . This disruption can lead to a decrease in ATP synthesis, affecting energy-dependent processes within the cell.
Pharmacokinetics
Related compounds are known to undergo metabolism in the liver
Result of Action
Compounds with similar structures have been shown to cause cellular destruction and organism death . These effects are likely due to the disruption of energy production within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile typically involves the reaction of 3-chlorobenzaldehyde with morpholine and a cyanide source. One common method is the Strecker synthesis, which involves the following steps:
Formation of an imine: 3-chlorobenzaldehyde reacts with morpholine to form an imine intermediate.
Addition of cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl or morpholine rings.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Substituted phenyl derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
2-(3-Chlorophenyl)-2-morpholinoacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-morpholinoacetonitrile: Similar structure but with the chlorine atom in a different position on the phenyl ring.
2-(3-Bromophenyl)-2-morpholinoacetonitrile: Similar structure but with a bromine atom instead of chlorine.
2-(3-Chlorophenyl)-2-piperidinoacetonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(3-Chlorophenyl)-2-morpholinoacetonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the morpholine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWOQFYOLHSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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